molecular formula C9H14N2O8P2 B169446 Minodronic acid monohydrate CAS No. 155648-60-5

Minodronic acid monohydrate

カタログ番号 B169446
CAS番号: 155648-60-5
分子量: 340.16 g/mol
InChIキー: GPAPAOGRNKUFGH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Minodronic acid is a third-generation bisphosphonate drug . It is approved for use in Japan for the treatment of osteoporosis . Its mechanism of action involves inhibition of farnesyl pyrophosphate synthase activity .


Synthesis Analysis

The chemical synthesis of minodronic acid starts with a condensation reaction of 2-aminopyridine with ethyl 4-bromo-3-oxobutyrate by means of sodium bicarbonate .


Molecular Structure Analysis

The molecular formula of Minodronic acid monohydrate is C9H14N2O8P2 . Its molar mass is 340.164 Da .


Chemical Reactions Analysis

Minodronic acid monohydrate is a bone resorption inhibitor . It is an inhibitor of farnesyl diphosphate synthase .


Physical And Chemical Properties Analysis

Minodronic acid monohydrate is a white to beige powder . It is soluble in 0.1 M NaOH, forming a clear solution when warmed . It has a molecular weight of 340.16 .

作用機序

Target of Action

Minodronic acid monohydrate primarily targets Farnesyl Pyrophosphate Synthase (FPPS) . FPPS is a key enzyme in the mevalonate pathway, which is crucial for the prenylation of small GTPase proteins involved in osteoclast function .

Mode of Action

Minodronic acid monohydrate acts as an inhibitor of FPPS . By inhibiting this enzyme, it disrupts the mevalonate pathway, leading to a decrease in the prenylation of small GTPase proteins. This disruption affects the function of osteoclasts, the cells responsible for bone resorption .

Biochemical Pathways

The primary biochemical pathway affected by minodronic acid monohydrate is the mevalonate pathway . This pathway is essential for the production of cholesterol and other isoprenoids. By inhibiting FPPS, minodronic acid monohydrate disrupts the pathway, leading to a decrease in the prenylation of small GTPase proteins. This disruption affects the function of osteoclasts, leading to a decrease in bone resorption .

Pharmacokinetics

It is known that the compound exhibits linear pharmacokinetics over a dose range of 1 to 4 mg in young subjects . The plasma concentration of minodronic acid reaches a steady state on day 7 after oral administration once daily for 7 days, with a mean accumulation ratio of 1.3 . In elderly subjects, the plasma Cmax and AUC0–1 were both 1.8-fold higher compared with those of the young subjects .

Result of Action

The inhibition of FPPS by minodronic acid monohydrate leads to a decrease in the function of osteoclasts, the cells responsible for bone resorption . This results in a decrease in bone resorption and an increase in bone mineral density . All markers of bone metabolism, including urinary collagen type 1 cross-linked N-telopeptide, urinary free deoxypyridinoline, serum bone alkaline phosphatase, and serum osteocalcin, were decreased .

Action Environment

The action of minodronic acid monohydrate can be influenced by various environmental factors. For example, food can affect the bioavailability of the drug. In a study, minodronic acid Cmax and AUC0 were reduced by 55% and 72%, respectively, with a high-fat breakfast compared with fasted conditions

Safety and Hazards

Users should avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

特性

IUPAC Name

(1-hydroxy-2-imidazo[1,2-a]pyridin-3-yl-1-phosphonoethyl)phosphonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O7P2.H2O/c12-9(19(13,14)15,20(16,17)18)5-7-6-10-8-3-1-2-4-11(7)8;/h1-4,6,12H,5H2,(H2,13,14,15)(H2,16,17,18);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAPAOGRNKUFGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165944
Record name Minodronic acid monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Minodronic acid monohydrate

CAS RN

155648-60-5
Record name Minodronic acid monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155648605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Minodronic acid monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Minodronate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MINODRONIC ACID MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/457X74V7ND
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Minodronic acid monohydrate
Reactant of Route 2
Minodronic acid monohydrate
Reactant of Route 3
Minodronic acid monohydrate
Reactant of Route 4
Reactant of Route 4
Minodronic acid monohydrate
Reactant of Route 5
Minodronic acid monohydrate
Reactant of Route 6
Minodronic acid monohydrate

Q & A

Q1: What is the mechanism of action of Minodronic Acid Hydrate in treating osteoporosis?

A1: Minodronic Acid Hydrate is a third-generation bisphosphonate that exhibits a potent inhibitory effect on bone resorption. [] It achieves this by suppressing the function of osteoclasts, the cells responsible for breaking down bone tissue. [, ] While the precise mechanism is not fully elucidated, research suggests that Minodronic Acid Hydrate inhibits farnesyl pyrophosphate (FPP) synthase, a key enzyme in the mevalonate pathway. [] This inhibition disrupts the prenylation of small GTP-binding proteins within osteoclasts, ultimately impairing their function and reducing bone resorption. []

Q2: How does the bone resorption inhibition potency of Minodronic Acid Hydrate compare to other bisphosphonates?

A2: Minodronic Acid Hydrate demonstrates significantly greater potency in inhibiting bone resorption compared to earlier bisphosphonates. Studies indicate it is 1000 times more potent than Etidronic Acid and 10-100 times more potent than Alendronic Acid. []

Q3: What is the chemical formula and molecular weight of Minodronic Acid Hydrate?

A3: Minodronic Acid Hydrate, also known as Minodronic Acid Monohydrate, has the molecular formula C8H12N3O7P2·H2O. Its molecular weight is 337.17 g/mol. []

Q4: What are the key structural features of Minodronic Acid Hydrate revealed by crystallographic studies?

A4: Crystal structure analysis of Minodronic Acid Monohydrate confirms its zwitterionic nature. [] The molecule exists as 3-(2-hydroxy-2-phosphonato-2-phosphonoethyl)imidazo[1,2-a]pyridin-1-ium monohydrate in its crystalline form. [] Detailed atomic coordinates and geometry information obtained from these studies are crucial for understanding the compound's potential polymorphism at room temperature. []

Q5: What is the significance of Minodronic Acid Hydrate's development in the context of osteoporosis treatment in Japan?

A5: Minodronic Acid Hydrate holds the distinction of being the first bisphosphonate developed and approved specifically for osteoporosis treatment in Japan. [, ] It represents a significant advancement in the field, offering a domestically-produced treatment option for this prevalent bone disease. [, ]

Q6: How does Minodronic Acid Hydrate affect bone metabolism markers in clinical trials?

A6: Clinical trials investigating Minodronic Acid Hydrate in postmenopausal women with osteoporosis demonstrated consistent reductions in key bone turnover markers. These include urinary collagen type 1 cross-linked N-telopeptide, urinary free deoxypyridinoline, serum bone alkaline phosphatase, and serum osteocalcin. [] These findings solidify its role as a potent suppressor of bone resorption. []

Q7: What is the evidence supporting the efficacy of Minodronic Acid Hydrate in preventing fractures?

A7: A pivotal phase III clinical trial demonstrated that Minodronic Acid Hydrate significantly reduces the risk of new vertebral fractures in postmenopausal Japanese women with osteoporosis compared to placebo. [] The trial reported a relative risk reduction of 58.9% over two years, establishing its efficacy in fracture prevention. []

Q8: How does the efficacy of the once-monthly Minodronic Acid Hydrate formulation compare to the daily regimen?

A9: A comparative study found no significant differences between the once-daily (1 mg) and once-monthly (50 mg) formulations of Minodronic Acid Hydrate in terms of lumbar spine and hip joint bone mineral density improvement, changes in bone metabolism markers, or side effect incidence. [] This supports the non-inferiority of the monthly formulation, offering a practical alternative for patients. []

Q9: Has Minodronic Acid Hydrate been studied in patients with steroid-induced osteoporosis?

A10: While the majority of clinical trials have focused on primary osteoporosis, there are ongoing investigations exploring the efficacy and safety of Minodronic Acid Hydrate in patients with secondary osteoporosis, such as steroid-induced osteoporosis, commonly associated with prolonged corticosteroid use for conditions like rheumatoid arthritis. []

Q10: Are there any reported cases of Minodronic Acid Hydrate being used in the treatment of Medication-Related Osteonecrosis of the Jaw (MRONJ)?

A11: Case reports document the use of teriparatide, a bone-forming agent, in conjunction with Minodronic Acid Hydrate for managing stage 3 MRONJ. [] In one instance, an 81-year-old man with a history of Minodronic Acid Hydrate use for osteoporosis presented with an unhealed extraction site and evidence of osteonecrosis. [] Treatment with teriparatide, combined with amoxicillin to address infection, led to significant bone regeneration and healing of the MRONJ lesion. []

Q11: Has the combined effect of Minodronic Acid Hydrate with other agents like Vitamin D3 been explored?

A12: Research suggests that combining Minodronic Acid Hydrate with Vitamin D3 may have synergistic effects on bone health, particularly in the context of fracture healing. []

Q12: What is the significance of investigating the polymorphic transformation mechanism of Minodronic Acid Monohydrate?

A13: Understanding the polymorphic behavior of Minodronic Acid Monohydrate is essential for pharmaceutical development. [] Different polymorphs of a drug can exhibit distinct physicochemical properties, including solubility, dissolution rate, and stability, which can impact its bioavailability and therapeutic efficacy. []

Q13: Have there been any studies evaluating the cost-effectiveness of Minodronic Acid Hydrate compared to other osteoporosis treatments?

A14: A study comparing the cost-effectiveness of eight osteoporosis medications in preventing incident vertebral fractures in Japanese women found that monthly Minodronic Acid Hydrate ranked favorably. [] The study, conducted on women aged 65 to 75 with severe osteoporosis, estimated the cost of preventing one vertebral fracture with monthly Minodronic Acid Hydrate to be 192,234 yen, highlighting its potential economic benefits. []

Q14: Are there any documented cases of hypersensitivity reactions associated with Minodronic Acid Hydrate?

A15: Drug-induced hypersensitivity syndrome, a rare but potentially severe adverse reaction, has been reported in association with Minodronic Acid Hydrate. []

Q15: Is there research exploring the impact of Minodronic Acid Hydrate on bone mineral density in specific skeletal sites, such as the radius?

A16: Studies have investigated the effects of Minodronic Acid Hydrate on bone mineral density in various skeletal sites, including the radius, a common site for assessing bone health. [] These studies aim to understand the drug's impact on bone density in different areas of the skeleton and its potential to reduce fracture risk at these sites.

Q16: Has the efficacy of Minodronic Acid Hydrate been studied in combination with calcitonin for treating vertebral fractures?

A17: An open-label, randomized controlled trial investigated the effectiveness of Minodronic Acid Hydrate alone and in combination with calcitonin for the early treatment of patients with new vertebral fractures. [] This study aimed to determine whether combining these agents could provide additional benefits in terms of pain relief, fracture healing, and improving bone mineral density.

Q17: Have there been any investigations into the potential analgesic effects of Minodronic Acid Hydrate in patients with osteoporotic low back pain without acute vertebral fractures?

A18: A prospective multicenter study examined the analgesic effect of monthly Minodronic Acid Hydrate administration in patients experiencing chronic low back pain attributed to osteoporosis but without evidence of acute vertebral fractures. [] The study aimed to understand the potential mechanisms by which Minodronic Acid Hydrate might alleviate pain in this patient population, beyond its bone-strengthening properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。